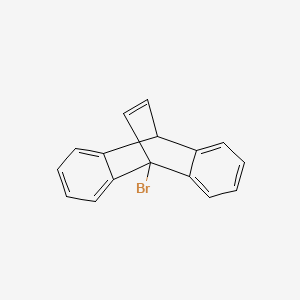
5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole
Übersicht
Beschreibung
The compound “5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The trifluoroethyl group attached to the tetrazole ring is a common motif in medicinal chemistry, known for its ability to mimic the properties of a variety of functional groups .
Molecular Structure Analysis
The trifluoroethyl group is electron-withdrawing due to the high electronegativity of fluorine, which can influence the reactivity of the compound . The tetrazole ring is aromatic and can act as a hydrogen bond acceptor .Chemical Reactions Analysis
Tetrazoles can participate in a variety of reactions, including substitutions at the 5-position . The trifluoroethyl group can also undergo reactions, although it is generally quite stable .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the conditions under study .Wissenschaftliche Forschungsanwendungen
Gold-Catalyzed Synthesis of β-Trifluoromethylketones
The compound’s trifluoroethyl group can be exploited in gold-catalyzed reactions. The inductive effect of the trifluoromethyl group leads to regioselective hydration of alkynes, producing β-trifluoromethylketones . These ketones are valuable in pharmaceutical synthesis and agrochemicals due to their stability and reactivity.
Development of Fluorinated Polymers
The tetrazole derivative can serve as a monomer in the synthesis of fluorinated polymers. These polymers exhibit unique properties such as enhanced thermal stability and chemical resistance, making them suitable for high-performance materials in aerospace and automotive industries .
Creation of Bottlebrush Polymers
Utilizing the compound in the creation of bottlebrush polymers can lead to materials with unusual structures. These structures grant them distinctive properties that are beneficial in thin films and bulk applications, potentially impacting nanotechnology and materials science .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-(2,2,2-trifluoroethyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3N4/c5-1-3-9-10-11-12(3)2-4(6,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTBANKSULHLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=NN1CC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



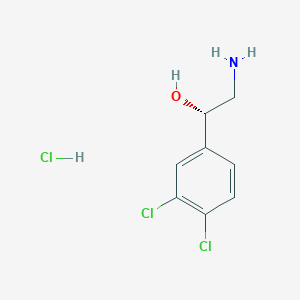
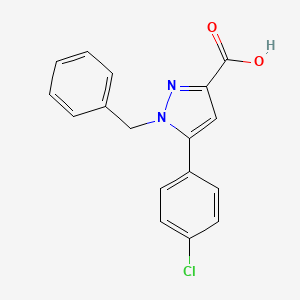
![(S)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B1529204.png)

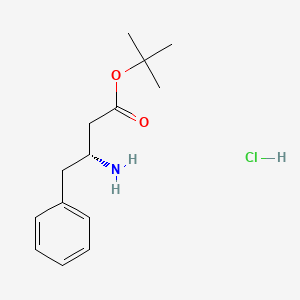
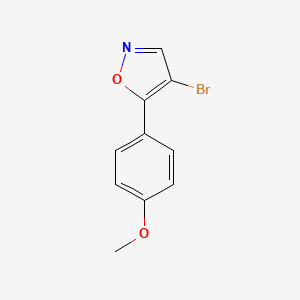
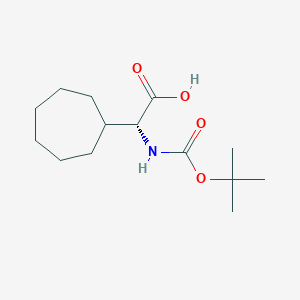
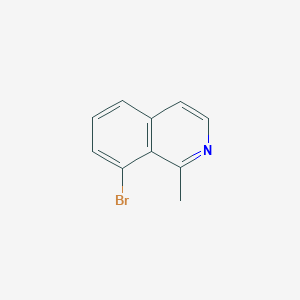
![1-Aza-spiro[5.5]undecan-4-one hydrochloride](/img/structure/B1529211.png)
![tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529214.png)



